N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Overview
Description
“N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide” is a complex organic compound. It contains a trifluoromethoxy group, which is an electron-withdrawing group . This compound also includes a phenoxy group and a bromopropanamide group .
Synthesis Analysis
The synthesis of such compounds often involves electrochemical methods . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The trifluoromethoxy group is attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage . This structure is then linked to a bromopropanamide group .Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase (sEH)
The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment makes it a promising inhibitor of human soluble epoxide hydrolase (sEH) . sEH plays a crucial role in regulating lipid signaling molecules, and inhibiting it has potential therapeutic applications. For instance:
- 1770-TPPU : A candidate for clinical trials, it targets sEH and shows promise for treating hypertonia, tuberculosis, renal pathologies, and other diseases .
- EC5026 : Another sEH inhibitor containing the 4-(trifluoromethoxy)phenyl fragment .
Coatings and Thin Films
The compound can be incorporated into anodic or cathodic layers for coatings. For example:
- PTTPP , P(TTPP-co-DTC) , and P(TTPP-co-DTP) : Anodic layers prepared potentiostatically onto glass substrates .
- PProDOT-Et2 : A cathodic layer deposited potentiostatically onto glass substrates .
Antioxidant Properties
Resveratrol derivatives containing the 4-(trifluoromethoxy)phenyl group exhibit antioxidant effects . These compounds may help combat oxidative stress.
Trifluoromethoxylation Reagents
Recent advances in trifluoromethoxylation reagents have made CF3O-containing compounds more accessible. While not directly related to our compound, this field highlights the importance of trifluoromethoxy groups in drug discovery and materials science .
Anticancer Activity
The compound’s 4-(trifluoromethoxy)phenyl group has been incorporated into antitumor agents. For instance:
- 3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide : Exhibits antitumor activity via tyrosine kinase inhibition .
FDA-Approved Medications
While not directly related to our compound, the FDA-approved drug sorafenib contains a 4-(trifluoromethyl)phenyl group. It is used for advanced hepatocellular carcinoma (primary liver cancer) .
Future Directions
properties
IUPAC Name |
3-bromo-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOGYAIWFCQAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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